2,3-Bis(phenylmethoxymethyl)butane-1,4-disulfonic acid
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Overview
Description
2,3-Bis(phenylmethoxymethyl)butane-1,4-disulfonic acid is an organic compound with a complex structure that includes two phenylmethoxymethyl groups and two sulfonic acid groups attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(phenylmethoxymethyl)butane-1,4-disulfonic acid typically involves multiple steps, starting with the preparation of the phenylmethoxymethyl intermediates. These intermediates are then reacted with butane-1,4-disulfonic acid under controlled conditions to form the final product. The reaction conditions often include the use of strong acids or bases, specific temperatures, and solvents to facilitate the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product from any impurities.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(phenylmethoxymethyl)butane-1,4-disulfonic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
2,3-Bis(phenylmethoxymethyl)butane-1,4-disulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,3-Bis(phenylmethoxymethyl)butane-1,4-disulfonic acid exerts its effects involves interactions with specific molecular targets and pathways. The sulfonic acid groups can participate in acid-base reactions, while the phenylmethoxymethyl groups may interact with various biological molecules through hydrophobic and aromatic interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(4-methoxybenzoyl)-1,4-bis(4-methoxyphenyl)butane-1,4-dione: Similar in structure but with different functional groups.
Butane-1,4-disulfonic acid: Lacks the phenylmethoxymethyl groups, resulting in different chemical properties.
1,4-Butanedisulfonic acid: Another related compound with different substituents.
Uniqueness
2,3-Bis(phenylmethoxymethyl)butane-1,4-disulfonic acid is unique due to its combination of phenylmethoxymethyl and sulfonic acid groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C20H26O8S2 |
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Molecular Weight |
458.5 g/mol |
IUPAC Name |
2,3-bis(phenylmethoxymethyl)butane-1,4-disulfonic acid |
InChI |
InChI=1S/C20H26O8S2/c21-29(22,23)15-19(13-27-11-17-7-3-1-4-8-17)20(16-30(24,25)26)14-28-12-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H,21,22,23)(H,24,25,26) |
InChI Key |
LTCBZKRIFXLAJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CS(=O)(=O)O)C(COCC2=CC=CC=C2)CS(=O)(=O)O |
Origin of Product |
United States |
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